![molecular formula C40H50N4O8S B1262608 (R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
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Overview
Description
Quinine Sulfate is the sulfate salt form of the quinidine alkaloid isolate quinine. Quinine has many mechanisms of action, including reduction of oxygen intake and carbohydrate metabolism; disruption of DNA replication and transcription via DNA intercalation; and reduction of the excitability of muscle fibers via alteration of calcium distribution. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
Scientific Research Applications
Synthesis and Characterization
Polymeric Zinc(II) Complexes : This compound has been utilized in the synthesis and characterization of polymeric zinc(II) complexes containing antimalarial quinine as a ligand. These complexes exhibit a tetrahedral geometry and are characterized by IR spectroscopy, elemental analysis, and X-ray diffraction (Obaleye, Caira, & Tella, 2007).
Theoretical Analysis of Zinc(II) Complexes : Theoretical studies have been conducted on these zinc(II) complexes to understand their geometries, thermodynamic parameters, vibrational frequencies, and other properties using AM1, PM3, and DFT methods (Adejoro & Oyeneyin, 2013).
Polymer Synthesis and Applications
- Acrylic and Methacrylic Homopolymers : The compound has been used in synthesizing monomers for acrylic and methacrylic homopolymers, showing significant antibacterial activity against Gram-positive and Gram-negative bacteria (Kumar, Mageswari, Nithya, & Subramanian, 2017).
Medicinal Chemistry and Drug Development
Muscarinic Acetylcholine Receptor Antagonists : It has been used in the development of selective muscarinic acetylcholine receptor antagonists, showcasing different binding affinities (Cohen, Gibson, & Reba, 1987).
Development of Antimalarial Prodrugs : The compound has played a role in the synthesis of new cephalosporin derivatives for use as carriers in antimalarial primaquine prodrugs (Blau et al., 2008).
Stereochemistry and Asymmetric Synthesis
Stereochemical Investigations : Studies have explored its use in understanding the chirality and stereochemical transformations of related compounds (Thiel & Katrusiak, 2002).
Asymmetric Synthesis of Isoquinuclidines : It has been used in the asymmetric synthesis of isoquinuclidine derivatives, utilizing chiral Lewis acid catalysts (Seki et al., 2012).
Synthesis of Stemofoline Precursors : The compound has facilitated the stereoselective synthesis of precursors for the natural product stemofoline (Thomas & Vickers, 2009; Burns, Helliwell, & Thomas, 2013).
Radiopharmaceuticals
- Development of Radiopharmaceuticals : It has been studied for its potential in developing radiopharmaceuticals, especially in relation to muscarinic acetylcholine receptors (Cohen, Rzeszotarski, Gibson, Fan, & Reba, 1989).
Additional Applications
- Reactions and Synthesis of Complex Molecules : The compound has been involved in various chemical reactions and the synthesis of complex molecules, demonstrating its versatility in organic synthesis and medicinal chemistry applications (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013; Kim, Gallagher, & Toia, 1994; Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992).
properties
Product Name |
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
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Molecular Formula |
C40H50N4O8S |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19+,20-;/m11./s1 |
InChI Key |
RONWGALEIBILOG-CPCHKEEBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
synonyms |
Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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